
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, >=90% (TLC)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a water-soluble aniline derivative. It is commonly used as a chromogenic substrate in biochemical assays, particularly in diagnostic testing and biochemical experiments. This compound is known for its high molar absorption intensity, making it highly sensitive in colorimetric determinations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone under basic conditions to introduce the sulfopropyl group. The reaction is carried out in an aqueous medium, and the product is isolated as a sodium salt to enhance its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often obtained as a white crystalline powder with high water solubility and stability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoneimine derivatives.
Substitution: The methoxy groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoneimine derivatives are the major products formed during oxidation.
Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent in colorimetric assays to detect the presence of specific analytes.
Biology: Employed in enzyme assays to measure the activity of oxidase enzymes.
Medicine: Utilized in diagnostic kits for the determination of glucose, cholesterol, and other metabolites.
Industry: Applied in the production of diagnostic reagents and biochemical testing kits.
Mecanismo De Acción
The compound exerts its effects through its ability to undergo colorimetric reactions. In the presence of specific enzymes and substrates, it forms colored products that can be quantitatively measured. The molecular targets include oxidase enzymes, which catalyze the oxidation of the compound to produce a colored quinoneimine derivative.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt
Uniqueness
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is unique due to its high molar absorption intensity and wide pH range adaptability. Unlike some similar compounds, it maintains stability and high sensitivity in various biochemical assays, making it a preferred choice for diagnostic applications.
Propiedades
Fórmula molecular |
C11H17NNaO6S |
|---|---|
Peso molecular |
314.31 g/mol |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16); |
Clave InChI |
UVKSMKOQDVSNBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





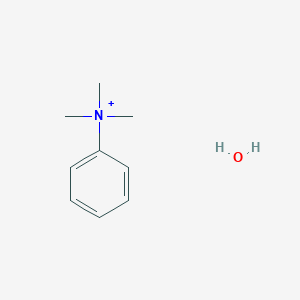
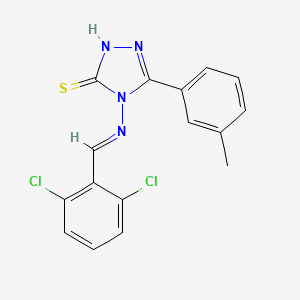
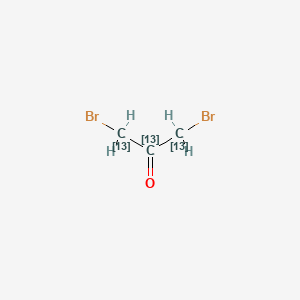
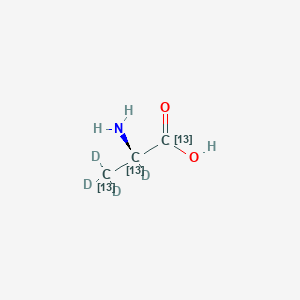
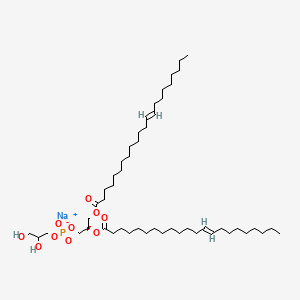

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)


![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)
